

4'-Aminopropiophenone: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4'-Aminopropiophenone

Cat. No.: B373789

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4'-Aminopropiophenone**, a compound of significant interest in various fields, from toxicology and wildlife management to its potential as a precursor in pharmaceutical synthesis. This document covers its fundamental chemical identity, physicochemical properties, detailed experimental protocols, and its role in relevant biological pathways.

Chemical Identity and Synonyms

4'-Aminopropiophenone is an aromatic organic compound featuring both a ketone and an amine functional group. Its systematic and common identifiers are crucial for accurate documentation and research.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(4-aminophenyl)propan-1-one.^{[1][2][3][4][5]}

The compound is also widely known by several synonyms, which are frequently encountered in scientific literature and chemical databases. The most common of these is the acronym PAPP, derived from its synonym p-Aminopropiophenone (or para-Aminopropiophenone).^{[1][2][3][6]}

Common Synonyms:

- p-Aminopropiophenone (PAPP)^{[1][2]}

- 4-Aminopropiophenone[1][3]
- 1-(4-Aminophenyl)-1-propanone[1][2]
- Ethyl p-aminophenyl ketone[1][3]
- Paraminopropiophenone[1]
- 4-Propionylaniline[1]
- NSC-3187[1]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of **4'-Aminopropiophenone** is essential for its handling, application, and analysis. The following table summarizes key quantitative data.

Property	Value	Reference
Identifiers		
CAS Number	70-69-9	[1][2][7]
PubChem CID	6270	[1]
EC Number	200-742-7	[1]
UN Number	2811	[1]
Molecular Properties		
Molecular Formula	C ₉ H ₁₁ NO	[1][2][7]
Molecular Weight	149.19 g/mol	[1][2]
IUPAC Name	1-(4-aminophenyl)propan-1-one	[1][2][3]
InChI Key	FSWXOANXOQPCFF-UHFFFAOYSA-N	[2]
Canonical SMILES	<chem>CCC(=O)C1=CC=C(C=C1)N</chem>	[1][2]
Physical Properties		
Physical State	Yellow-brown crystalline powder/needles	[1][4][7]
Melting Point	135-143 °C	[2][4]
Boiling Point	~305.8 °C	[4]
Water Solubility	352 mg/L at 37.5 °C	[2]
Solubility in Solvents	Soluble in DMSO and alcohol	[2][4][7]
pKa	2.86 (Predicted)	[7]
Density	~1.067 - 1.1 g/cm ³ at 20°C	[2]
Vapor Pressure	5.02 x 10 ⁻⁴ mm Hg at 25°C	[4]
Flash Point	138.7 °C	[2][4]

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and biological evaluation of **4'-Aminopropiophenone**.

Synthesis Protocol: Friedel-Crafts Acylation

A common and effective method for the synthesis of **4'-Aminopropiophenone** is the Friedel-Crafts acylation of aniline.^[3] This reaction involves the introduction of a propionyl group onto the aromatic ring of aniline using propionyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl_3).

Materials:

- Aniline
- Propionyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), concentrated
- Sodium hydroxide (NaOH) solution
- Ice
- Separatory funnel, round-bottom flask, condenser, magnetic stirrer

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add anhydrous aluminum chloride (1.1 to 1.2 equivalents) to anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture in an ice bath to 0-5 °C.

- **Formation of Acylium Ion:** Slowly add propionyl chloride (1.0 equivalent) to the stirred suspension of AlCl_3 in DCM. The addition should be dropwise to control the exothermic reaction. Stir the mixture for 15-20 minutes at 0-5 °C to allow for the formation of the acylium ion electrophile.
- **Acylation Reaction:** Dissolve aniline (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the aniline solution dropwise to the reaction mixture, maintaining the internal temperature below 10 °C.
- **Reaction Completion:** After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Carefully quench the reaction by pouring the mixture slowly onto crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
- **Washing:** Combine the organic layers and wash sequentially with dilute HCl, water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 1-(4-aminophenyl)propan-1-one.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

Quantitative analysis of **4'-Aminopropiophenone** in various matrices can be achieved using reverse-phase HPLC with UV detection.

Instrumentation & Conditions:

- HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 5 μm particle size, 4.6 x 150 mm).
- Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH 4.0) and an organic modifier (e.g., methanol or acetonitrile). A typical starting point could be 80:20 (v/v) buffer:methanol.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 $^{\circ}\text{C}$.
- Detection: UV detection at the maximum absorbance wavelength (λ_{max}) of **4'-Aminopropiophenone**, which is approximately 310 nm.^[4]
- Injection Volume: 10-20 μL .

Procedure:

- Standard Preparation: Prepare a stock solution of **4'-Aminopropiophenone** reference standard in the mobile phase. Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
- Sample Preparation:
 - For Bulk Drug/Formulations: Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. Sonication may be used to aid dissolution. Filter the sample through a 0.45 μm syringe filter before injection.
 - For Biological Fluids (e.g., Blood Plasma): Perform a protein precipitation step by adding a solvent like acetonitrile or methanol (e.g., 3 parts solvent to 1 part plasma). Vortex and centrifuge to pellet the precipitated proteins. Collect the supernatant, evaporate the solvent under a stream of nitrogen, and reconstitute the residue in the mobile phase. Filter before injection.
- Analysis: Inject the prepared standards and samples onto the HPLC system.

- Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of **4'-Aminopropiophenone** in the samples by interpolating their peak areas from the calibration curve.

Biological Activity Protocol: In Vitro Methemoglobin Induction

The primary toxic effect of **4'-Aminopropiophenone** is the induction of methemoglobinemia.^[8] This protocol outlines an in vitro method to assess its methemoglobin-forming potential using red blood cells (RBCs).

Materials:

- Freshly drawn whole blood (e.g., from rat, dog, or human) with an anticoagulant (e.g., heparin).
- Phosphate-buffered saline (PBS), pH 7.4.
- **4'-Aminopropiophenone** (PAPP).
- Co-oximeter or a spectrophotometer capable of measuring absorbance at 630 nm.
- Incubator or water bath at 37 °C.
- Centrifuge.

Procedure:

- RBC Preparation: Centrifuge the whole blood at 1,500 x g for 10 minutes. Aspirate and discard the plasma and buffy coat. Wash the remaining RBCs three times by resuspending them in cold PBS and centrifuging. After the final wash, resuspend the RBC pellet in PBS to create a 5% hematocrit suspension.
- Incubation: Prepare different concentrations of PAPP by dissolving it in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the incubation mixture is low, typically <1%).

- In test tubes, add the RBC suspension and the PAPP solutions to achieve the desired final concentrations. Include a vehicle control (RBCs with solvent only) and a positive control if available (e.g., sodium nitrite).
- Incubate the tubes at 37 °C for a set time period (e.g., 1-2 hours) with gentle shaking.
- Measurement of Methemoglobin (MetHb):
 - Using a Co-oximeter: This is the most direct method. Follow the manufacturer's instructions to measure the percentage of MetHb in the blood samples.
 - Using a Spectrophotometer (Evelyn and Malloy method): a. Lyse the RBCs by adding a small aliquot of the incubated sample (e.g., 0.1 mL) to a hypotonic phosphate buffer solution. b. Measure the absorbance of the lysate at 630 nm (A_1). This absorbance is primarily due to MetHb. c. Add a few crystals of potassium cyanide (KCN) to the cuvette. KCN converts MetHb to cyanomethemoglobin, which does not absorb at 630 nm. d. After a few minutes, measure the absorbance again at 630 nm (A_2). e. The change in absorbance ($A_1 - A_2$) is proportional to the MetHb concentration. A total hemoglobin measurement is also required to calculate the percentage.
- Data Analysis: Calculate the percentage of MetHb for each PAPP concentration and compare it to the control. Plot the MetHb percentage against the PAPP concentration to determine a dose-response relationship.

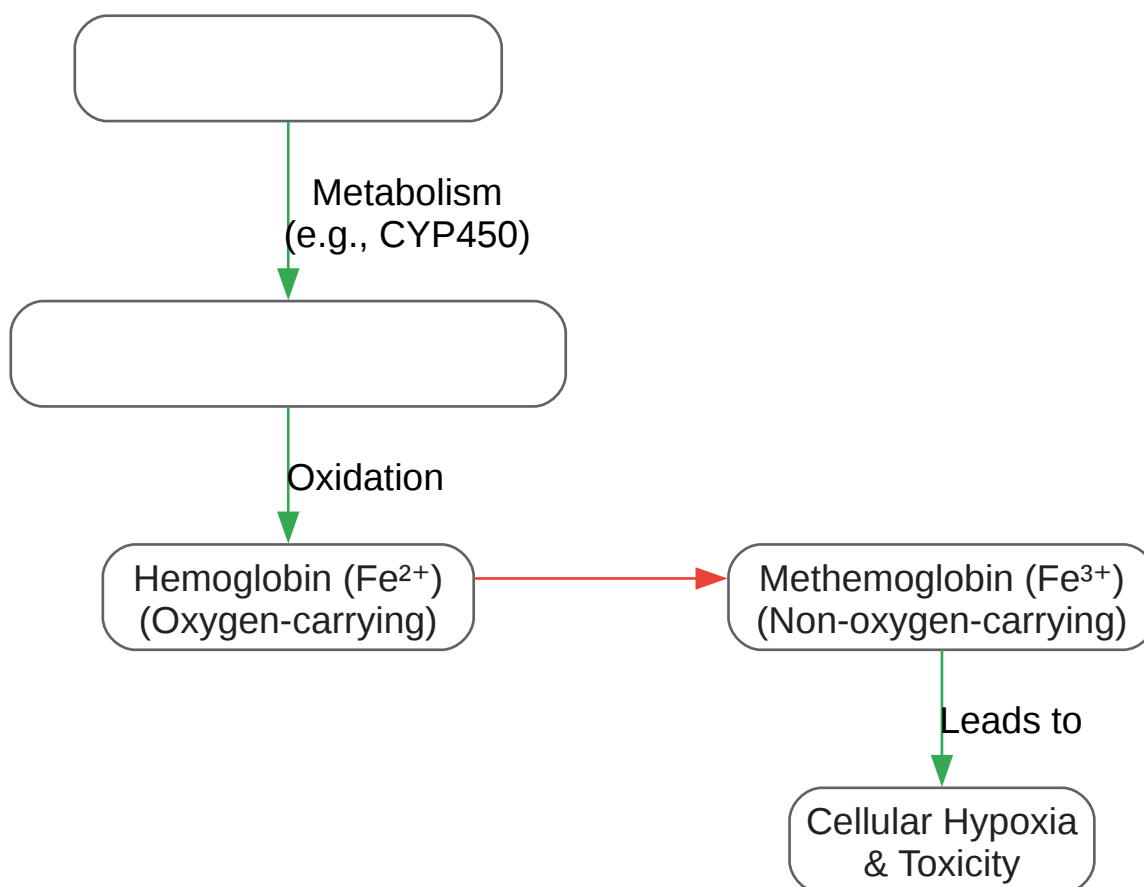
Biological Pathways and Mechanisms of Action

Understanding the biological interactions of **4'-Aminopropiophenone** is critical for both toxicology and drug development.

Mechanism of Methemoglobinemia Induction

The toxicity of PAPP is not direct but occurs through metabolic activation.^{[3][4]} In the body, PAPP is metabolized, primarily by cytochrome P450 enzymes in the liver, to its active metabolite, N-hydroxylaminopropiophenone (PHAPP). This metabolite is a potent oxidizing agent that can directly oxidize the ferrous iron (Fe^{2+}) in hemoglobin to its ferric state (Fe^{3+}), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen,

leading to cellular hypoxia. This process can create a futile redox cycle, where a single molecule of the metabolite can lead to the formation of many molecules of methemoglobin.[3]



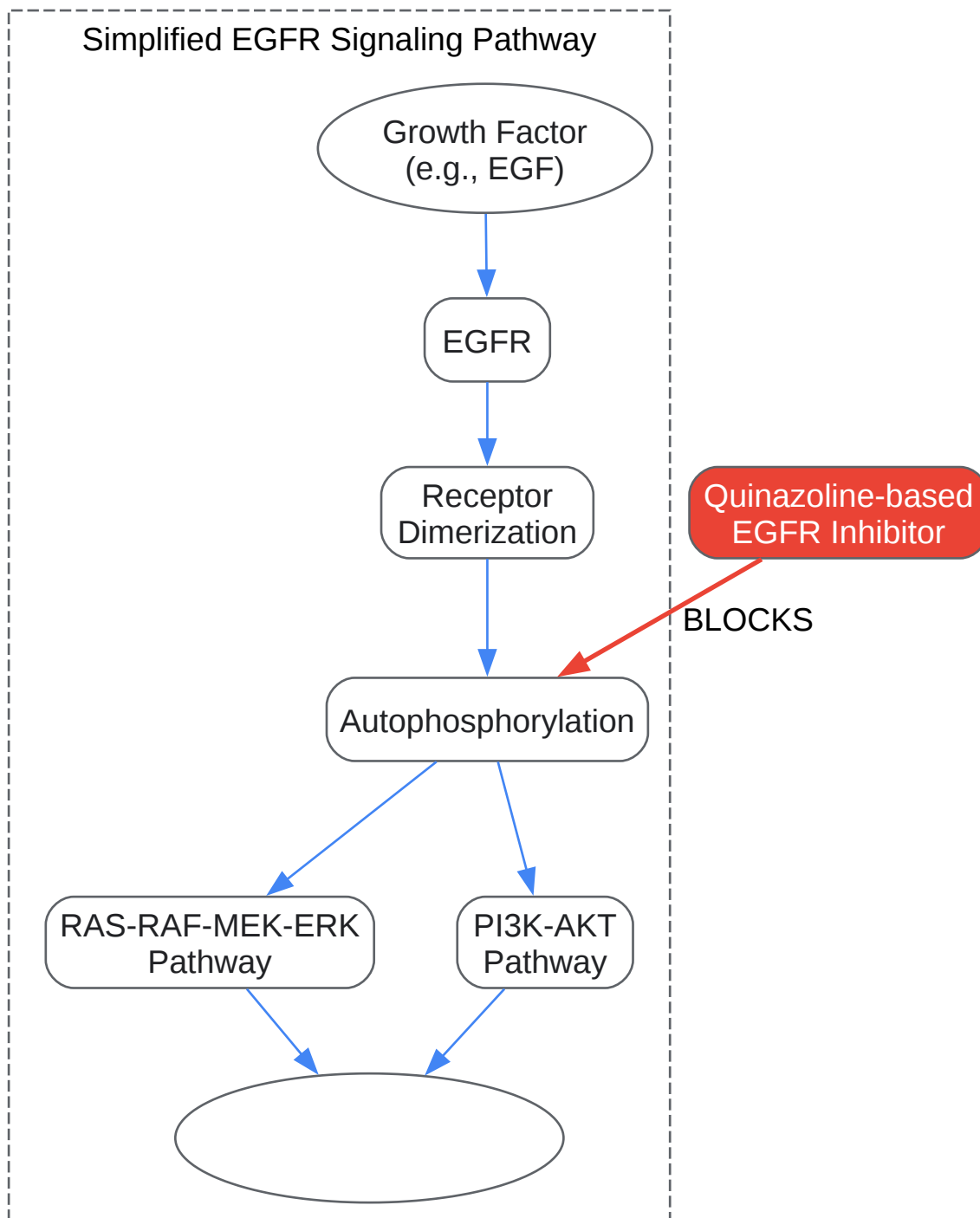
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Metabolic activation and mechanism of PAPP-induced methemoglobinemia.

Relevance in Drug Development: Precursor for Kinase Inhibitors

While **4'-Aminopropiophenone** itself is primarily known for its toxicity, its chemical structure—an aminophenyl ketone—makes it a relevant starting material or structural analogue for the synthesis of more complex heterocyclic compounds used in drug development. Specifically, the quinazoline and quinazolinone scaffolds are core components of many approved Epidermal Growth Factor Receptor (EGFR) inhibitors used in cancer therapy, such as gefitinib and erlotinib.[2][3][4][6] EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor cell proliferation and survival. Inhibitors block the ATP-binding site of the kinase domain, preventing downstream signaling.

The synthesis of such inhibitors often involves precursors containing an amino group on an aromatic ring, which is then used to construct the heterocyclic quinazoline system.



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Role of quinazoline-based inhibitors in the EGFR signaling pathway.

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